molecular formula C19H27ClN2O3S B2360044 (3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1788849-66-0

(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No. B2360044
M. Wt: 398.95
InChI Key: MVWGNOGUEIHPLI-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer and neurological disorders.

Scientific Research Applications

Molecular Synthesis and Structural Analysis

The compound has been a subject of interest in synthetic chemistry, with studies focusing on the synthesis of related structures and their crystallographic analysis. For example, the synthesis and crystal structure of compounds related to piperidin-4-yl methanone derivatives reveal detailed insights into molecular configurations, geometries, and intermolecular interactions. These studies provide foundational knowledge for designing molecules with specific properties and functions (Girish et al., 2008; Benakaprasad et al., 2007).

Biological Activity

Research into the antimicrobial activity of derivatives similar to the compound has shown promising results. For instance, certain piperidin-4-yl methanone oxime derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Mallesha & Mohana, 2014).

Advanced Material Development

The compound's related derivatives have been explored for their potential in material sciences, such as in the development of luminescent materials. Studies on donor-acceptor molecules related to (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone demonstrate applications in creating materials with switchable luminescence properties, useful for electronic and photonic devices (Wen et al., 2021).

Drug Discovery and Design

Moreover, the molecular interaction studies of antagonists structurally related to the compound highlight its relevance in drug discovery. Understanding how such molecules interact with biological targets, such as cannabinoid receptors, provides valuable insights into designing drugs with specific therapeutic effects (Shim et al., 2002).

properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3S/c1-26(24,25)22-12-9-16(10-13-22)19(23)21-11-3-2-4-17(14-21)15-5-7-18(20)8-6-15/h5-8,16-17H,2-4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWGNOGUEIHPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Chlorophenyl)azepan-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

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